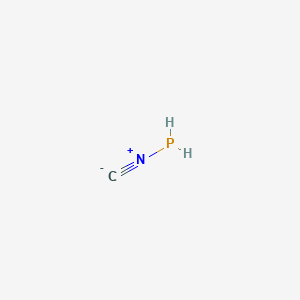
Phosphinous isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinous isocyanide is a unique compound that belongs to the class of isocyanides, which are known for their versatile reactivity and applications in various fields of chemistry. Isocyanides are characterized by the presence of a carbon-nitrogen triple bond (C≡N) with a lone pair of electrons on the carbon atom, making them both nucleophilic and electrophilic. This dual reactivity allows isocyanides to participate in a wide range of chemical reactions, making them valuable building blocks in organic synthesis .
Métodos De Preparación
The synthesis of phosphinous isocyanide typically involves the reaction of a primary amine with a formylating agent, followed by dehydration to form the isocyanide. One common method involves the use of formamide as an intermediate, which is then dehydrated using reagents such as phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (p-TsCl) . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Recent advancements in green chemistry have led to the development of more sustainable synthesis protocols that avoid hazardous reagents and reduce waste .
Análisis De Reacciones Químicas
Phosphinous isocyanide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in multicomponent reactions (MCRs), such as the Ugi reaction, where it reacts with amines, carbonyl compounds, and acids to form complex products . Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions often include heterocycles, amides, and other functionalized organic molecules .
Aplicaciones Científicas De Investigación
Phosphinous isocyanide has found applications in several scientific research areas. In chemistry, it is used as a versatile building block for the synthesis of complex organic molecules and coordination compounds . In biology and medicine, isocyanides have been explored for their antimicrobial properties, with some compounds showing potent activity against bacterial pathogens . In industry, isocyanides are used in the production of pharmaceuticals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism by which phosphinous isocyanide exerts its effects is primarily through its ability to form covalent bonds with target molecules. In biological systems, isocyanides can inhibit essential metabolic enzymes by covalently modifying active site residues, leading to the disruption of metabolic pathways . In chemical reactions, the nucleophilic and electrophilic nature of the isocyanide carbon allows it to participate in a wide range of transformations, including nucleophilic addition, electrophilic substitution, and radical reactions .
Comparación Con Compuestos Similares
Phosphinous isocyanide can be compared to other isocyanides, such as phenyl isocyanide and methyl isocyanide, which share similar reactivity profiles but differ in their specific applications and properties . Unlike phosphines and N-heterocyclic carbenes (NHCs), which are also used as ligands in coordination chemistry, isocyanides offer unique advantages due to their dual reactivity and ability to form stable complexes with transition metals . This makes this compound a valuable tool in the design of luminescent compounds and other advanced materials .
Propiedades
Número CAS |
71820-25-2 |
|---|---|
Fórmula molecular |
CH2NP |
Peso molecular |
59.007 g/mol |
Nombre IUPAC |
isocyanophosphane |
InChI |
InChI=1S/CH2NP/c1-2-3/h3H2 |
Clave InChI |
UMUDYLNEBYINGG-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


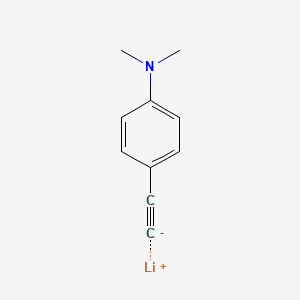
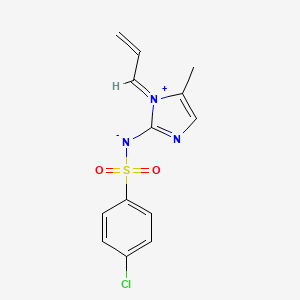
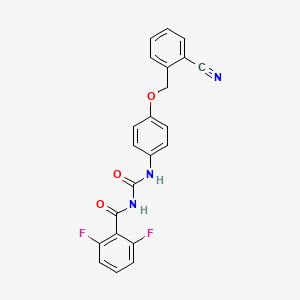
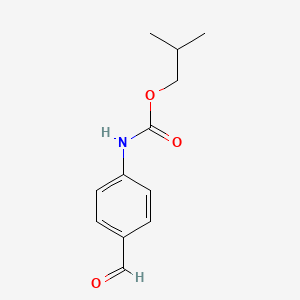
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
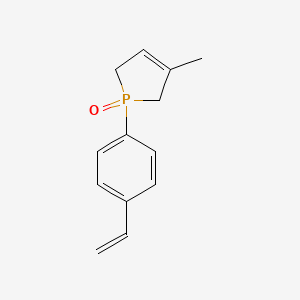
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
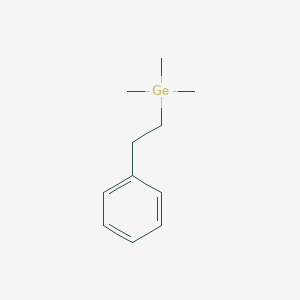
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
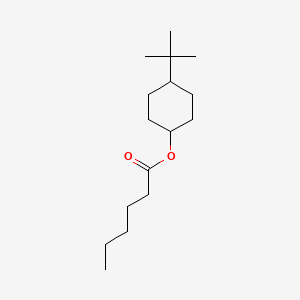
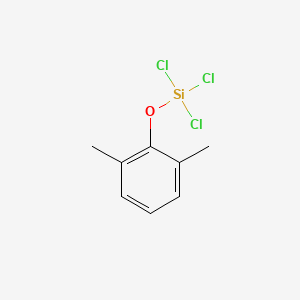
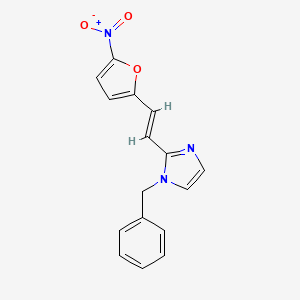
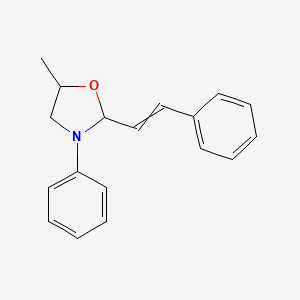
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)
